Ergoloid Mesylates

Catalog No.
S527370
CAS No.
8067-24-1
M.F
M. Wt
2314.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ergoloid Mesylates

CAS Number

8067-24-1

Product Name

Ergoloid Mesylates

IUPAC Name

NA

Molecular Weight

2314.78

SMILES

[R][C@H](N1[C@@](O[C@](C(C)C)(C1=O)NC([C@@H]2C[C@@H]3C4=C5C(C[C@H]3N(C)C2)=CNC5=CC=C4)=O)(O)[C@H]6N7CCC6)C7=O.CS(=O)(O)=O

Solubility

Soluble in DMSO

Synonyms

Ergoloid Mesylates, Hydergine, Gerimal, Niloric, Redizork, CCK 179, CCK-179, CCK179

Description

The exact mass of the compound Ergoloid Mesylates is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cognitive Function and Alzheimer's Disease

A significant portion of research on EM focuses on its potential benefits for cognitive function and Alzheimer's disease (AD) management. Studies suggest EM might improve memory, attention, and overall cognitive performance in individuals with AD. The theorized mechanism involves its impact on blood flow to the brain and its antioxidant properties []. However, the quality of evidence is mixed, and larger, well-designed clinical trials are needed to confirm these findings [].

Peripheral Vascular Disease

Ergoloid Mesylates are also being investigated for their potential role in managing peripheral vascular disease (PVD). PVD is a condition characterized by narrowed arteries in the legs, leading to pain, numbness, and difficulty walking. Some research suggests EM might improve blood flow and alleviate symptoms associated with PVD []. However, further research is needed to determine its long-term efficacy and optimal treatment regimen [].

Other Areas of Investigation

Scientific research on Ergoloid Mesylates is ongoing, exploring its potential applications in other areas. These include:

  • Fragile X Syndrome: Early-stage clinical trials are investigating the use of EM in combination with other supplements to manage symptoms of Fragile X Syndrome, a genetic condition affecting development and learning [].
  • Migraine: Limited research suggests EM might be helpful in preventing migraine headaches []. However, more robust studies are needed to confirm these findings.

Ergoloid mesylates, also known as co-dergocrine mesilate or dihydroergotoxine mesylate, is a pharmaceutical compound that consists of a mixture of methanesulfonate salts derived from several dihydrogenated ergot alkaloids. These include dihydroergocristine, dihydroergocornine, and alpha- and beta-dihydroergocryptine. Originally developed by Albert Hofmann for Sandoz (now part of Novartis), ergoloid mesylates are primarily used to treat cognitive impairments associated with aging, such as dementia and Alzheimer’s disease, as well as to aid recovery following strokes .

The mechanism of action of Ergoloid Mesylates in the brain is not fully understood []. However, some proposed mechanisms include:

  • Improving blood flow to the brain []
  • Increasing cerebral metabolism (brain cell activity) []
  • Acting as an antioxidant []

These mechanisms are based on laboratory studies and may not fully translate to its effects in humans.

Ergoloid Mesylates is generally well-tolerated, but side effects like nausea, dizziness, and stomach upset can occur []. More serious side effects are rare but possible.

Here are some safety points to consider:

  • Limited evidence for effectiveness: As mentioned earlier, the effectiveness of Ergoloid Mesylates for cognitive decline is not definitively established [].
  • Drug interactions: It can interact with other medications, so it's crucial to inform your doctor about all medications you are taking [].
  • Not for everyone: It's not recommended for people with certain medical conditions like low blood pressure or uncontrolled high blood pressure [].

The chemical structure of ergoloid mesylates allows it to interact with various neurotransmitter receptors in the brain. Its mechanism of action involves partial agonism and antagonism at adrenergic, dopaminergic, and serotonergic receptors. This dual action contributes to its pharmacological effects, although the precise biochemical pathways remain inadequately defined . The metabolism of ergoloid mesylates occurs primarily in the liver, involving cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites that exhibit different biological activities .

Ergoloid mesylates exhibit several biological activities:

  • Cognitive Enhancement: They are believed to improve cognitive function in elderly patients by enhancing cerebral blood flow and metabolic processes in the brain .
  • Vasodilation: Unlike traditional ergot alkaloids, ergoloid mesylates do not induce vasoconstriction; instead, they act as peripheral and cerebral vasodilators .
  • Neuroprotective Effects: Some studies suggest that ergoloid mesylates may provide neuroprotective benefits, potentially mitigating neuronal damage following ischemic events such as strokes .

The synthesis of ergoloid mesylates involves several steps:

  • Isolation of Ergot Alkaloids: The starting materials are typically derived from the fermentation products of the fungus Claviceps purpurea, which produces natural ergot alkaloids.
  • Hydrogenation: The ergot alkaloids undergo hydrogenation to yield dihydrogenated forms.
  • Salt Formation: The final step involves converting these dihydrogenated alkaloids into their mesylate salts through reaction with methanesulfonic acid .

Interaction studies indicate that ergoloid mesylates may have significant interactions with various drugs:

  • CYP3A4 Substrates: Ergoloid mesylates can increase serum concentrations of drugs metabolized by CYP3A4, necessitating careful monitoring when used concurrently with these medications .
  • Serotonergic Drugs: There is a risk of serotonin syndrome when combined with other serotonergic agents due to their agonistic properties at serotonin receptors .
  • Vasodilators: The concurrent use of nitroglycerin may diminish its effectiveness due to the vasodilatory effects of ergoloid mesylates .

Several compounds share similarities with ergoloid mesylates, particularly within the class of ergot alkaloids or cognitive enhancers. Here is a comparison highlighting their uniqueness:

CompoundMechanism of ActionPrimary UseUnique Features
Ergoloid MesylatesPartial agonist/antagonist at receptorsCognitive impairment treatmentMixture of multiple alkaloids
DihydroergocristineAgonist at adrenergic receptorsCognitive enhancementPart of ergoloid mesylate mixture
DonepezilAcetylcholinesterase inhibitorAlzheimer's diseaseSelectively inhibits enzyme to increase acetylcholine
MemantineNMDA receptor antagonistAlzheimer's diseaseModulates glutamate activity
RivastigmineAcetylcholinesterase inhibitorAlzheimer's diseaseReversible inhibitor with dual action

Ergoloid mesylates are unique due to their combination of multiple active components which may provide synergistic effects not seen in single-agent therapies like donepezil or memantine .

ComponentMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Solubility
Ergoloid Mesylates (mixture)C31H41N5O5- CH4O3S659.8192Partially soluble in water
Dihydroergocornine MesylateC32H45N5O8S659.8Not specifiedLow water solubility
Dihydroergocristine MesylateC36H45N5O8S707.84210H2O: 10 mg/mL
Dihydroergocryptine Alpha MesylateC33H47N5O8S673.83Not specifiedVery low bioavailability
Dihydroergocryptine Beta MesylateC33H47N5O8S673.83Not specifiedVery low bioavailability

Constituent Alkaloid Components

The structural complexity of Ergoloid Mesylates arises from its composition as an equiproportional mixture of three distinct dihydrogenated ergot alkaloid components [1] [3]. Each constituent alkaloid derives from the tetracyclic compound 6-methylergonovine and represents dihydrogenated derivatives of naturally occurring ergot alkaloids produced by the fungus Claviceps purpurea [1] [3]. These components maintain the characteristic ergoline backbone structure while incorporating unique peptide side chains that confer distinct structural and pharmacological properties [20] [21].

Dihydroergocornine Mesylate

Dihydroergocornine mesylate constitutes one of the three primary components within the Ergoloid Mesylates mixture, bearing the molecular formula C32H45N5O8S and a molecular weight of 659.8 g/mol [9] [10]. This compound represents the methanesulfonic acid salt of 9,10-dihydroergocornine, characterized by the systematic name (5'α,10α)-12'-hydroxy-2',5'-diisopropyl-3',6',18-trioxo-9,10-dihydroergotaman methanesulfonate [11]. The structural framework incorporates diisopropyl substituents at both the 2' and 5' positions of the ergotaman skeleton [10].

The dihydroergocornine component exhibits distinctive structural features that differentiate it from other ergot alkaloid derivatives [9] [14]. The compound contains isopropyl side chains derived from valine amino acid residues, creating a unique substitution pattern within the peptide portion of the molecule [10]. The formation of dihydroergocornine involves the hydrogenation of double bonds in the lysergic acid portion, specifically reducing the C-9,10 double bond to create a saturated ring system [9]. This hydrogenation process eliminates the potential for epimerization at the C-8 position, which commonly occurs in non-hydrogenated ergot alkaloids [20].

The stereochemical configuration of dihydroergocornine mesylate maintains the essential 5'α,10α orientation that preserves biological activity [11] [14]. The compound demonstrates enhanced stability compared to its non-hydrogenated counterpart ergocornine, as the saturated ring system prevents the heat- or base-catalyzed epimerization that typically converts active lysergic acid derivatives to inactive isolysergic acid forms [20].

Dihydroergocristine Mesylate

Dihydroergocristine mesylate represents the largest molecular component within the Ergoloid Mesylates mixture, with a molecular formula of C36H45N5O8S and molecular weight of 707.84 g/mol [12] [15]. This methanesulfonic acid salt of dihydroergocristine incorporates a benzyl side chain derived from phenylalanine, distinguishing it structurally from the other alkaloid components [15] [21]. The systematic nomenclature designates this compound as 5'α-benzyl-9,10α-dihydro-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione monomethanesulfonate [15].

The structural architecture of dihydroergocristine mesylate includes a complex peptide ring system containing phenylalanine, valine, and proline amino acid residues [15] [21]. The phenylalanine component contributes the characteristic benzyl substituent at the 5'α position, while the valine residue provides the isopropyl group at the 2' position [15]. The compound maintains the essential cyclol bridge formation between the α-hydroxyamino acid and the carboxyl group of proline, creating the distinctive heptacyclic ring system characteristic of ergopeptine alkaloids [20] [21].

Dihydroergocristine mesylate demonstrates superior water solubility compared to other components in the mixture, achieving concentrations of 10 mg/mL in aqueous solutions [12]. The melting point occurs at 210°C, representing the highest thermal stability among the constituent alkaloids [12]. The compound exhibits white to off-white crystalline characteristics and maintains stability under controlled storage conditions [12] [15].

Dihydroergocryptine Mesylate (Alpha and Beta Isomers)

The dihydroergocryptine component exists as two distinct stereoisomeric forms, designated as alpha and beta isomers, both incorporated within the Ergoloid Mesylates mixture [13] [17] [18]. These isomers share the identical molecular formula C33H47N5O8S and molecular weight of 673.83 g/mol but differ in the stereochemical configuration of a single methyl group position [17] [19]. This structural variation results from the biosynthetic replacement of leucine with isoleucine during alkaloid formation, creating two distinct peptide configurations [17] [18].

The alpha isomer of dihydroergocryptine mesylate contains a leucine-derived isobutyl side chain, while the beta isomer incorporates an isoleucine-derived sec-butyl substituent [17] [19]. Both isomers maintain the characteristic 9,10α-dihydro configuration and possess identical core ergoline ring systems [17] [18]. The systematic nomenclature for the alpha isomer describes 9,10α-dihydro-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione monomethanesulfonate, while the beta isomer substitutes the isobutyl group with a sec-butyl configuration [13] [18].

The ratio of alpha to beta dihydroergocryptine isomers within ergot sources typically ranges from 1.5:1.0 to 2.5:1.0, with the alpha form generally predominating [20] [30]. Both isomers demonstrate similar pharmacological profiles and contribute equally to the overall activity of the Ergoloid Mesylates mixture [17] [18]. The presence of both isomers reflects the natural biosynthetic processes occurring within Claviceps purpurea, where amino acid availability influences the final alkaloid composition [19] [20].

Table 2: Constituent Alkaloid Components Structure Details

Alkaloid ComponentR1 Side ChainR2 Side ChainAmino Acid ComponentsStereochemical Configuration
DihydroergocornineDiisopropylIsopropylValine + Proline + Diisopropyl group5α,10α configuration
DihydroergocristineBenzyl (Phenylalanine derived)IsopropylPhenylalanine + Valine + Proline5α,10α configuration
Dihydroergocryptine AlphaIsobutyl (Leucine derived)IsopropylLeucine + Valine + Prolineα-isomer (leucine derived)
Dihydroergocryptine Betasec-Butyl (Isoleucine derived)IsopropylIsoleucine + Valine + Prolineβ-isomer (isoleucine derived)

Stereochemistry and Structural Configurations

The stereochemical architecture of Ergoloid Mesylates demonstrates remarkable complexity, incorporating multiple chiral centers that determine both structural integrity and biological activity [20] [24]. The fundamental ergoline ring system contains several critical stereochemical features, with the R-configuration at C-5 remaining constant across all ergot alkaloids due to their derivation from L-tryptophan [20] [23]. This stereochemical requirement reflects the biosynthetic origins of these compounds and establishes the foundational three-dimensional structure essential for receptor binding and pharmacological activity [20] [26].

The C-8 stereochemical configuration represents perhaps the most critical structural feature for biological activity in ergot alkaloids [20] [24]. In Ergoloid Mesylates, the C-8 position maintains the R-configuration with the amide group positioned equatorially, which corresponds to the pharmacologically active lysergic acid configuration [20]. This contrasts with the inactive isolysergic acid derivatives, where epimerization at C-8 places the amide group in an axial position, resulting in complete loss of biological activity [20] [26]. The hydrogenation of the C-9,10 double bond in Ergoloid Mesylates prevents the base- or heat-catalyzed epimerization that commonly affects non-hydrogenated ergot alkaloids [20].

The peptide portion of each alkaloid component contributes additional stereochemical complexity through the incorporation of L-amino acids in specific configurations [20] [21]. The cyclol bridge formation between the α-hydroxyamino acid adjacent to lysergic acid and the carboxyl group of proline creates a unique structural feature not found in other naturally occurring molecules [20]. This cyclol linkage establishes the heptacyclic ring system that characterizes ergopeptine alkaloids and determines the overall three-dimensional shape of the molecule [21].

The 5'α,10α configuration designation reflects the specific stereochemical arrangement at these critical positions within the ergotaman framework [11] [15]. The α-configuration at C-10 determines the spatial orientation of the peptide side chain relative to the ergoline core, while the 5'α position influences the accessibility of receptor binding sites [24]. These stereochemical requirements place stringent constraints on synthetic approaches to ergot alkaloid derivatives and emphasize the importance of stereoselective synthetic methodologies [24] [26].

Table 3: Stereochemical Configuration Details

Structural FeatureConfiguration/DescriptionSignificance
C-5 ConfigurationR-configuration (constant)Derived from L-tryptophan precursor
C-8 ConfigurationR-configuration (equatorial amide)Essential for biological activity
C-10 Configurationα-configurationDetermines stereochemical outcome
Ergoline Ring SystemTetracyclic indolo[4,3-fg]quinolineCore alkaloid backbone structure
Peptide Ring SystemHeptacyclic with tripeptide moietyUnique cyclol bridge formation
Cyclol Formationα-hydroxyamino acid + proline carboxylCreates heptacyclic ring system
Double Bond ReductionC-9,10 double bond hydrogenatedDistinguishes from parent ergot alkaloids

Comparative Structural Analysis with Related Ergot Derivatives

The structural relationships between Ergoloid Mesylates and related ergot alkaloid derivatives illuminate the distinctive features that characterize this pharmaceutical mixture [20] [21]. The fundamental ergoline backbone, designated as 7-methyl-4,6,6a,7,8,9,10,10a-octahydro-indolo[4,3-fg]quinoline under IUPAC nomenclature, serves as the core structural element shared among all ergot alkaloids [20] [25]. This tetracyclic ring system provides the essential framework for receptor binding and biological activity, while structural modifications in the peptide portions and degree of saturation determine specific pharmacological properties [25] [27].

The most significant structural distinction between Ergoloid Mesylates and naturally occurring ergot alkaloids lies in the hydrogenation of the C-9,10 double bond [20] [26]. Natural ergopeptines such as ergotamine, ergocornine, ergocristine, and ergocryptine maintain an unsaturated double bond at this position, making them susceptible to epimerization at the adjacent C-8 center [20]. This epimerization process converts the pharmacologically active lysergic acid derivatives to inactive isolysergic acid forms, particularly under conditions of elevated temperature, basic pH, or polar solvents [20] [29]. The hydrogenation present in Ergoloid Mesylates eliminates this vulnerability, providing enhanced chemical stability and consistent biological activity [20].

Comparative analysis with simpler ergot derivatives reveals additional structural complexities inherent in Ergoloid Mesylates [20] [27]. Lysergic acid represents the fundamental building block containing only the tetracyclic ergoline system with a C-8 carboxylic acid group [26]. Simple lysergic acid amides such as ergonovine incorporate short aliphatic chains but lack the complex peptide ring systems found in ergopeptines [20] [27]. The ergopeptine class, which includes both natural alkaloids and Ergoloid Mesylates, incorporates tripeptide sequences that create the distinctive heptacyclic architecture through cyclol bridge formation [20] [21].

The peptide components within Ergoloid Mesylates demonstrate structural diversity that distinguishes each alkaloid component [21]. Dihydroergocornine contains valine-derived substituents creating diisopropyl substitution patterns, while dihydroergocristine incorporates phenylalanine-derived benzyl groups [15] [21]. The dihydroergocryptine isomers differ through leucine versus isoleucine incorporation, demonstrating how subtle amino acid substitutions create distinct stereoisomeric forms [17] [19]. These structural variations contrast with the fixed peptide sequences found in individual natural ergopeptines, where each alkaloid contains a specific amino acid combination [20].

Structural stability comparisons reveal the enhanced chemical robustness of Ergoloid Mesylates relative to unsaturated ergot derivatives [20] [29]. Natural ergopeptines undergo rapid epimerization in aqueous solutions, with conversion rates influenced by temperature, pH, and solvent characteristics [29]. The epimerization process creates -inine forms that retain some biological activity but exhibit altered pharmacological profiles compared to the parent -ine forms [29]. Ergoloid Mesylates avoids this complication through its saturated ring system, maintaining consistent structural integrity under diverse environmental conditions [20].

Table 4: Comparative Analysis with Related Ergot Derivatives

CompoundTypeC-9,10 BondPeptide ComponentsClinical Stability
Ergoloid MesylatesDihydrogenated mixtureSaturated (hydrogenated)3 amino acids + cyclolEnhanced (no epimerization)
ErgotamineNatural ergopeptineUnsaturated (double bond)3 amino acids + cyclolProne to C-8 epimerization
ErgocornineNatural ergopeptineUnsaturated (double bond)3 amino acids + cyclolProne to C-8 epimerization
ErgocristineNatural ergopeptineUnsaturated (double bond)3 amino acids + cyclolProne to C-8 epimerization
Ergocryptine (α/β)Natural ergopeptine mixtureUnsaturated (double bond)3 amino acids + cyclolProne to C-8 epimerization
Lysergic AcidCore acid derivativeUnsaturated (double bond)None (carboxylic acid)Prone to C-8 epimerization
ErgonovineSimple lysergic amideUnsaturated (double bond)Simple ethylamineProne to C-8 epimerization

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

White to light yellow crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Lu WJ, Huang JD, Lai ML. The effects of ergoloid mesylates and ginkgo biloba on the pharmacokinetics of ticlopidine. J Clin Pharmacol. 2006 Jun;46(6):628-34. PubMed PMID: 16707409.
2: Yu C, Meng J, Chen J, Tang X. Preparation of ergoloid mesylate submicron emulsions for enhancing nasal absorption and reducing nasal ciliotoxicity. Int J Pharm. 2009 Jun 22;375(1-2):16-21. PubMed PMID: 19504748.
3: Chen J, Wang X, Wang J, Liu G, Tang X. Evaluation of brain-targeting for the nasal delivery of ergoloid mesylate by the microdialysis method in rats. Eur J Pharm Biopharm. 2008 Mar;68(3):694-700. Epub 2007 Sep 12. PubMed PMID: 17945473.
4: Drugs to treat Alzheimer's disease. J Psychosoc Nurs Ment Health Serv. 2013 Apr;51(4):11-2. doi: 10.3928/02793695-20130306-99. PubMed PMID: 23565878.
5: Woodcock BG, Herrmann W, Habedank WD. Co-dergocrine plasma concentrations and blood pressure changes in hypertensive patients during therapy with slow-release co-dergocrine mesylate. Int J Clin Pharmacol Ther Toxicol. 1992 Feb;30(2):63-5. PubMed PMID: 1551748.
6: Schneider LS, Olin JT. Overview of clinical trials of hydergine in dementia. Arch Neurol. 1994 Aug;51(8):787-98. PubMed PMID: 8042927.
7: Boismare F, Streichenberger G. The action of ergot alkaloids (ergotamine and dihydroergotoxin) on the functional effects of cerebral ischemia in the cat. Pharmacology. 1974;12(3):152-9. PubMed PMID: 4216904.
8: Bohard F, Guennoc A, Klein H, Le Borgne Y, Masanes P. [Hydergine in the treatment of chronic psychoses]. Ann Med Psychol (Paris). 1967 Mar;125(3):438-46. French. PubMed PMID: 4964710.
9: Kozuchowska I, Chmurko E, Zawitkowski J. [Effect of sympatholytics on the retinal vascular system]. Klin Oczna. 1974 Jul;44(7):661-6. Polish. PubMed PMID: 4210840.
10: Saletu B, Grünberger J, Linzmayer L, Anderer P. Dose-response studies with co-dergocrine mesylate under hypoxia utilizing EEG mapping and psychometry. Psychopharmacology (Berl). 1992;109(1-2):30-40. PubMed PMID: 1365669.
11: Wadworth AN, Chrisp P. Co-dergocrine mesylate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in age-related cognitive decline. Drugs Aging. 1992 May-Jun;2(3):153-73. Review. PubMed PMID: 1606351.
12: Yaya Huamán R, Blasco Olcina R, García Fernández M, Vilches Padilla JJ. [A study of 93 cases of painful shoulder and shoulder-band syndrome treated with hydergine (author's transl)]. Rev Esp Otoneurooftalmol Neurocir. 1975 May-Jun;33(193):131-5. Spanish. PubMed PMID: 56021.
13: Ourgaud AG, Metge P, Cazenave P. [Eutergine and retinal arteriosclerosis]. Bull Soc Ophtalmol Fr. 1975 May-Jun;75(5-6):591-607. French. PubMed PMID: 813835.
14: McConnachie RW. A clinical trial comparing 'Hydergine' with placebo in the treatment of cerebrovascular insufficiency in elderly patients. Curr Med Res Opin. 1973;1(8):463-8. PubMed PMID: 4204090.
15: ORMA EJ. Hydrogenated ergot alkaloids (hydergine) in the treatment of geriatric postural dizziness. Ann Med Intern Fenn. 1956;45(1):39-44. PubMed PMID: 13355071.
16: Guiraud B, David J, Géraud G, Biermé R, Rascol A. Proceedings: Prevention of ischemic cerebro vascular accident: a long term clinical trial with vasodilator and antiaggregating drugs. Thromb Diath Haemorrh. 1975 Sep 30;34(1):343-4. PubMed PMID: 810915.
17: Thibault A. A double-blind evaluation of 'Hydergine' and placebo in the treatment of patients with organic brain syndrome and cerebral arteriosclerosis in a nursing home. Curr Med Res Opin. 1974;2(8):482-7. PubMed PMID: 4217240.
18: ORMA H, VANNAS S. Observations on the use of PH 203 and hydergine in some circulatory disturbances of the fundus and vascular retinopathy. Acta Ophthalmol (Copenh). 1958;36(4):734-49. PubMed PMID: 13594388.
19: ORBAN T. [Experiences with panthesin-hydergine (PH 203) and exacthin (ACTH) in disorders of retinal circulation]. Ophthalmologica. 1960 Dec;140:388-400. German. PubMed PMID: 13731101.
20: Gomaa A, Eissa M, El-Gebaley A. The effect of topically applied vasoactive agents and testosterone versus testosterone in the treatment of erectile dysfunction in aged men with low sexual interest. Int J Impot Res. 2001 Apr;13(2):93-9. PubMed PMID: 11426345.

Explore Compound Types